1-Adamantylzinc bromide (CAS 312624-15-0) is a highly selective tertiary alkyl organozinc halide primarily utilized in Negishi cross-coupling and Cu(I)-mediated acylation reactions. Supplied commercially as a stable 0.5 M solution in tetrahydrofuran (THF), it serves as a critical nucleophilic source of the bulky, lipophilic 1-adamantyl group. Unlike more reactive organolithium or organomagnesium (Grignard) equivalents, this Negishi reagent offers exceptional chemoselectivity, allowing for the direct functionalization of complex scaffolds bearing sensitive electrophilic functional groups such as esters, nitriles, and ketones without the need for extensive protecting-group chemistry [1]. Its primary procurement value lies in enabling high-yielding quaternary C(sp3)–C(sp2) bond formations in late-stage pharmaceutical and materials synthesis where alternative transmetalation strategies fail.
Substituting 1-adamantylzinc bromide with 1-adamantylmagnesium bromide or 1-adamantylboronic acid introduces severe process bottlenecks. Grignard reagents possess high nucleophilicity that aggressively attacks sensitive functional groups, necessitating costly and time-consuming protection-deprotection steps, and their preparation often suffers from extensive homocoupling and reduction side reactions (yielding up to 60% hydrolyzed adamantane)[1]. Conversely, Suzuki-Miyaura cross-coupling using 1-adamantylboronic acid is notoriously inefficient for tertiary alkyl transfers due to sluggish transmetalation and competitive protodeboronation of the bulky C(sp3) center. 1-Adamantylzinc bromide bypasses both extremes, offering a precisely tuned reactivity profile that ensures high cross-coupling yields while maintaining broad functional group tolerance, directly reducing synthetic steps and improving overall process economy[2].
In complex molecule synthesis, the choice of organometallic reagent dictates the required synthetic route. 1-Adamantylzinc bromide demonstrates exceptional functional group tolerance, successfully participating in cross-coupling reactions without reacting with sensitive electrophiles like esters, nitriles, or ketones [1]. In stark contrast, 1-adamantylmagnesium bromide (Grignard) reacts destructively with these moieties, forcing chemists to implement protection and deprotection steps.
| Evidence Dimension | Tolerance to sensitive electrophiles (esters, nitriles, ketones) |
| Target Compound Data | Tolerates esters, nitriles, and ketones without protection |
| Comparator Or Baseline | 1-Adamantylmagnesium bromide (Reacts destructively with carbonyls and nitriles) |
| Quantified Difference | Eliminates 2+ synthetic steps (protection/deprotection) per functionalized target |
| Conditions | Pd-catalyzed Negishi cross-coupling in THF at room temperature to reflux |
Procuring the organozinc reagent directly eliminates the need for protecting-group chemistry, significantly streamlining the synthesis of highly functionalized adamantyl-bearing APIs.
Transferring a bulky tertiary alkyl group like 1-adamantyl onto an aryl scaffold is a known challenge in cross-coupling. 1-Adamantylzinc bromide achieves 70–84% isolated yields when coupled with functionalized (hetero)aryl bromides under Pd catalysis [1]. Conversely, standard Suzuki couplings using tertiary boronic acids typically yield less than 20% due to severe protodeboronation and slow transmetalation rates.
| Evidence Dimension | Coupling yield with functionalized aryl/heteroaryl bromides |
| Target Compound Data | 70–84% isolated yield of cross-coupled product |
| Comparator Or Baseline | Standard Suzuki tertiary alkyl coupling (Typically <20% yield due to protodeboronation) |
| Quantified Difference | >50% absolute yield improvement for bulky C(sp3) transfer |
| Conditions | Pd(OAc)2 / SPhos catalysis, THF, reaction with ethyl 4-bromobenzoate or similar electrophiles |
Buyers synthesizing bulky adamantyl-aryl scaffolds must prioritize the zincate over boronic acids to achieve viable commercial yields and avoid catastrophic transmetalation failure.
When synthesizing adamantyl ketones from acid chlorides, controlling the nucleophilic addition is critical. 1-Adamantylzinc bromide, when used with a Cu(I) catalyst, yields the target ketone cleanly (e.g., 89% yield with 4-fluorobenzoyl chloride) without further reaction[1]. The Grignard equivalent is highly prone to over-addition, converting the desired ketone product into an unwanted tertiary alcohol byproduct.
| Evidence Dimension | Yield of 1-adamantyl ketones from acid chlorides |
| Target Compound Data | 89% yield stopping cleanly at the ketone |
| Comparator Or Baseline | 1-Adamantylmagnesium bromide (Prone to over-addition yielding tertiary alcohols) |
| Quantified Difference | Near-quantitative chemoselective conversion to ketones vs. complex product mixtures |
| Conditions | CuCN·2LiCl catalysis (10-20 mol%), THF, 0 °C to room temperature |
For the procurement of precursors for adamantyl ketone derivatives, the organozinc reagent ensures high purity and prevents yield loss to tertiary alcohol byproducts.
In-house generation of tertiary organometallics is notoriously inefficient. Attempting to form 1-adamantylmagnesium bromide via standard methods often results in up to 60% hydrolyzed adamantane and 30% homocoupling [1]. Procuring pre-formed 1-adamantylzinc bromide (synthesized via active zinc or LiCl-mediated insertion, which achieves 65–83% yields) bypasses these severe side reactions and provides a stable, reliable 0.5 M solution ready for immediate use.
| Evidence Dimension | In situ preparation side reactions from 1-bromoadamantane |
| Target Compound Data | 65–83% yield of stable 1-adamantylzinc bromide via active zinc or Mg/ZnCl2 insertion |
| Comparator Or Baseline | Standard Grignard formation (Yields ~60% hydrolyzed adamantane and 30% homocoupling) |
| Quantified Difference | Elimination of major homocoupling/reduction pathways, enabling stable 0.5 M commercial solutions |
| Conditions | Direct oxidative addition using highly active zinc (Zn*) or LiCl-mediated insertion |
Purchasing pre-formed 0.5 M 1-adamantylzinc bromide avoids the severe yield penalties and pyrophoric hazards associated with attempting to generate tertiary Grignard reagents in-house.
The exceptional functional group tolerance of 1-adamantylzinc bromide makes it the premier choice for introducing the lipophilic adamantyl group into advanced pharmaceutical intermediates. Because it does not react with esters, amides, or nitriles, chemists can perform Negishi cross-couplings on highly decorated aryl or heteroaryl halide scaffolds without deploying protecting groups, directly accelerating the synthesis of antiviral and neuroprotective drug candidates [1].
When manufacturing adamantyl-based ketones, substituting Grignard reagents with 1-adamantylzinc bromide under Cu(I) catalysis prevents the over-addition of the nucleophile to the newly formed ketone. This ensures a clean, high-yielding reaction with acid chlorides, streamlining downstream purification and making it the optimal procurement choice for specialty chemical and fragrance intermediate production [2].
In the development of specialized polymers, diamondoid materials, and bulky ligands (e.g., adamantyl-substituted phosphines or N-heterocyclic carbenes), the formation of quaternary carbon centers is notoriously difficult. 1-Adamantylzinc bromide overcomes the transmetalation barriers that plague tertiary boronic acids, providing a reliable, scalable pathway for coupling the adamantyl motif to rigid aromatic backbones via Pd-catalyzed Negishi protocols[3].